Methoxy(dimethyl)silane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methoxy(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10OSi/c1-4-5(2)3/h5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOOEHFQQLYDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Insights into Methoxy Dimethyl Silane Formation
Direct Synthesis Routes for Methoxy(dimethyl)silane and Related Methylmethoxysilanes
Direct synthesis provides a streamlined approach to producing methylmethoxysilanes, often minimizing the number of reaction steps and the use of hazardous intermediates.
A notable direct synthesis method involves the reaction of pentacopper silicide (Cu₅Si) with dimethyl carbonate (DMC). This process can yield high levels of dimethylsilyl products without the need for halide catalysts. Research has shown that when chemical-grade Cu₅Si powder (99.5% purity) is reacted with DMC vapor at 350°C, dimethyldimethoxysilane is the primary silane (B1218182) product, with a selectivity of over 70%. smolecule.comepo.orgnih.gov
In contrast, the use of high-purity Cu₅Si (99.99%) under the same conditions predominantly yields permethoxylated silanes. smolecule.comepo.orgnih.gov This difference in product selectivity has been attributed to the presence of impurity elements in the lower-grade Cu₅Si. Through further investigation, tin has been identified as a critical promoter for achieving high selectivity towards dimethylsilyl products. smolecule.comnih.gov Surface analysis using X-ray photoelectron spectroscopy (XPS) has revealed that tin segregates to the surface of the Cu₅Si material during the reaction. smolecule.comnih.gov The presence of elevated levels of tin on the surface significantly influences the reactivity of dimethyl carbonate. smolecule.comnih.gov XPS data also suggest that tin exists in its zero oxidation state on the surface, offering insights into its mechanistic role in this direct synthesis process. smolecule.comnih.gov
| Cu₅Si Purity | Primary Silane Product | Selectivity for Dimethylsilyl Products | Key Promoter Identified |
|---|---|---|---|
| 99.5% (Chemical Grade) | Dimethyldimethoxysilane | > 70% | Tin |
| 99.99% (High Purity) | Permethoxylated Silanes | Low | - |
Group exchange reactions provide another synthetic route to methoxy-substituted silanes. One such method involves the reaction of methyltrimethoxysilane (B3422404) with dimethyldichlorosilane. This process can be conducted in a continuous mode, allowing for efficient production. The reaction is typically carried out at temperatures ranging from 30 to 120°C. The primary product is methyldimethoxysilane, with by-products such as methyldimethoxychlorosilane (B1580811) also being formed.
Hydrosilylation Approaches in this compound Synthesis
While traditionally known for the formation of silicon-carbon bonds through the addition of a Si-H bond across an unsaturated C-C or C-O bond, hydrosilylation principles can be extended to the formation of silicon-oxygen bonds. A pertinent method for the synthesis of this compound is the dehydrogenative coupling of a hydrosilane with an alcohol, in this case, methanol (B129727). This reaction is catalyzed and results in the formation of a Si-O bond and the liberation of dihydrogen gas as the sole by-product. epo.org
This approach offers a direct and atom-economical route to methoxy-substituted silanes. The catalysis can be achieved under mild conditions without the need for transition metal salts or hydrogen acceptors. Alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), have been shown to be effective catalysts for this transformation. epo.org This method avoids the production of stoichiometric salt by-products, which is a common feature of reactions using chlorosilanes. epo.org
Sol-Gel Derived Synthetic Pathways for this compound Inclusion
The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel). This technique can be adapted to include organosilicon compounds like this compound into a larger matrix.
The hydrolytic sol-gel process is the more conventional route, relying on the hydrolysis and condensation of metal alkoxides in the presence of water. For the inclusion of this compound, it would typically be used as a co-precursor with other silicon alkoxides, such as tetraethoxysilane (TEOS) or methyltrimethoxysilane (MTMS).
The fundamental mechanism involves two key reactions:
Hydrolysis: The methoxy (B1213986) groups on the silicon atom are replaced by hydroxyl groups (silanols) upon reaction with water. This reaction can be catalyzed by either an acid or a base.
Condensation: The newly formed silanol (B1196071) groups can then react with other silanol groups or with remaining methoxy groups to form siloxane (Si-O-Si) bridges. This process leads to the formation of a three-dimensional network.
The rate of these reactions is influenced by factors such as pH, water-to-silane ratio, and the nature of the solvent and catalyst. By controlling these parameters, the final properties of the gel, such as porosity and density, can be tailored. The inclusion of this compound, which has two non-hydrolyzable methyl groups, will act as a network modifier, introducing organic character and potentially altering the mechanical and hydrophobic properties of the final material.
Non-hydrolytic sol-gel (NHSG) processes offer an alternative synthetic pathway that avoids the use of water. These methods rely on other oxygen donors and different reaction mechanisms to form the siloxane network. nih.govmdpi.com Common NHSG routes include:
Alkoxide-Halide Condensation: This involves the reaction between a metal alkoxide and a metal halide. For instance, a silicon alkoxide can react with a silicon chloride, eliminating an alkyl halide to form a Si-O-Si bond. nih.gov
Ether Elimination: Two metal alkoxide molecules can condense, eliminating an ether molecule. mdpi.com
Ester Elimination: A reaction between a metal alkoxide and a metal acetate (B1210297) can form a siloxane bond with the elimination of an ester. mdpi.com
Dehydrocarbon Condensation (Piers-Rubinsztajn reaction): This reaction occurs between a hydrosilane and a silicon alkoxide, typically catalyzed by a strong Lewis acid, to form a Si-O-Si bond and an alkane. mdpi.com
In the context of this compound inclusion, it could potentially be incorporated into a non-hydrolytic sol-gel system through several of these pathways. For example, it could react with a silicon halide in an alkoxide-halide condensation or be used in a Piers-Rubinsztajn type reaction if a suitable hydrosilane is also present. These non-hydrolytic routes can offer better control over the homogeneity of the resulting material, especially in multi-component systems. mdpi.com
Catalytic Systems and Promoters in this compound Synthesis
The direct synthesis of methylmethoxysilanes, including this compound, from silicon and dimethyl carbonate (DMC) is a prominent area of investigation, offering a greener alternative to traditional halide-based routes. The efficacy of this process is heavily reliant on the catalytic system employed, which typically consists of a copper catalyst and various promoters.
Copper, often in the form of copper(I) chloride (CuCl) or as pentacopper silicide (Cu₅Si), serves as the primary catalyst. digitellinc.comrsc.org However, the selectivity and conversion rates are significantly influenced by the presence of metallic promoters. Research has identified tin (Sn), zinc (Zn), and aluminum (Al) as key additives that can dramatically alter the reaction's outcome. rsc.orgnacatsoc.org
Tin, in particular, has been identified as a crucial promoter for achieving high selectivity towards the desired dimethylsilyl products. digitellinc.com Studies involving the reaction of pentacopper silicide with DMC have shown that trace amounts of tin can steer the reaction towards producing dimethyldimethoxysilane with over 70% selectivity. digitellinc.com In contrast, high-purity copper silicide without tin promotion primarily yields permethoxylated silanes. digitellinc.com
The combination of promoters can also lead to synergistic effects. For instance, the combined use of zinc and tin has been shown to achieve the best performance in terms of silicon conversion, reaching up to 73% in mechanochemical synthesis approaches. nacatsoc.org While zinc enhances silicon conversion, tin is instrumental in directing the selectivity towards dimethyldimethoxysilane. rsc.org However, a high silicon conversion rate driven by a combination of promoters does not always correlate with the highest selectivity for a specific product. For example, while the Zn/Sn combination yields high conversion, the use of tin as a single promoter can result in a higher selectivity (70%) for dimethyldimethoxysilane, albeit at a lower silicon conversion rate (30%). nacatsoc.org
The effect of different promoters on the CuCl-catalyzed reaction of silicon with dimethyl carbonate is summarized in the table below.
Data derived from studies on the mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl carbonate. rsc.orgnacatsoc.org
Mechanistic Investigations of this compound Synthesis Pathways
The precise mechanism of the direct synthesis of this compound from silicon and DMC is complex and believed to share similarities with the well-established Rochow process for producing methylchlorosilanes. The reaction occurs on the surface of the copper-silicon contact mass, where the catalyst and promoters play a critical role in activating the reactants.
Surface science studies have provided valuable insights into the role of the promoters. X-ray photoelectron spectroscopy (XPS) has revealed that under reaction conditions, tin segregates to the surface of the catalyst. digitellinc.com Furthermore, it is suggested that tin exists in its zero-oxidation state on the surface, and its presence significantly impacts the reactivity of dimethyl carbonate. digitellinc.com
A plausible mechanistic pathway involves the following key steps:
Adsorption and Activation of Reactants: Dimethyl carbonate adsorbs onto the active sites of the copper catalyst. The presence of tin on the surface is thought to facilitate the activation of the DMC molecule.
Formation of Surface Intermediates: The activated DMC molecule undergoes dissociation on the catalyst surface to form methyl and methoxy (–OCH₃) species. These intermediates are bound to the copper and silicon atoms on the surface. The formation of methoxide (B1231860) species on copper catalysts is a known step in related catalytic processes, such as the synthesis of dimethyl carbonate from methanol and carbon monoxide, where it is often the rate-limiting step.
Reaction with Silicon: The surface-bound methyl and methoxy groups then react with silicon atoms from the contact mass. This step is analogous to the transfer of methyl groups from methyl chloride to silicon in the traditional Rochow process. The reaction leads to the formation of Si-C and Si-O bonds, ultimately yielding methylmethoxysilanes.
Desorption of Products: The formed this compound and other methylmethoxysilane products have lower boiling points than the reaction temperature and desorb from the surface, entering the gas phase where they can be collected and purified.
The role of the tin promoter is likely to influence the electronic properties of the copper catalyst, thereby affecting the adsorption and dissociation energies of the DMC molecule. By modifying the catalyst surface, tin can favor the formation of the desired methyl and methoxy intermediates in a ratio that promotes the synthesis of dimethylsilyl products over other possible silanes. While a definitive step-by-step mechanism is still a subject of ongoing research, the current evidence strongly points to a surface-catalyzed reaction pathway where promoters like tin play a pivotal role in controlling the selectivity of the synthesis.
Fundamental Reactivity and Advanced Chemical Transformations of Methoxy Dimethyl Silane
Hydrolysis and Condensation Kinetics of Methoxy(dimethyl)silane and its Derivatives
The primary reaction pathway for this compound involves the cleavage of the Si-OCH₃ bond by water, a process known as hydrolysis. This initial step is followed by condensation, where silanol (B1196071) intermediates react with each other or with unreacted methoxysilanes to form stable siloxane (Si-O-Si) bonds. The kinetics of these reactions are complex and highly dependent on the reaction conditions.
The hydrolysis of an alkoxysilane involves the substitution of an alkoxy group (e.g., methoxy) with a hydroxyl group (silanol, Si-OH). For this compound, which is a monofunctional silane (B1218182), this reaction yields dimethylmethylsilanol and methanol (B129727) as a byproduct.
Reaction: (CH₃)₂Si(H)(OCH₃) + H₂O ⇌ (CH₃)₂Si(H)(OH) + CH₃OH
This reaction is reversible, and the forward reaction (hydrolysis) is generally followed by an irreversible condensation step.
The user's outline provides Dimethylsilanediol as an example of a silanol intermediate. It is crucial to note that this specific diol is formed from the hydrolysis of a difunctional silane, such as dimethyldimethoxysilane, where two methoxy (B1213986) groups are replaced by hydroxyl groups.
Example Reaction: (CH₃)₂Si(OCH₃)₂ + 2H₂O ⇌ (CH₃)₂Si(OH)₂ + 2CH₃OH
The formation of these silanol intermediates is the rate-determining step for subsequent condensation and polymerization processes.
Polycondensation is the process by which silanol intermediates react to form a network of siloxane bonds. However, the functionality of the precursor silane dictates the structure of the final product.
As a monofunctional silane, the hydrolysis product of this compound (dimethylmethylsilanol) can only undergo a single condensation reaction to form a dimer. It cannot, by itself, form a polymer chain or a cross-linked network. Instead, it acts as a chain terminator or an "end-capper" in polysiloxane synthesis, controlling the molecular weight of polymers. google.comsinosil.com
To achieve the polycondensation that leads to siloxane networks, difunctional or trifunctional silanes are required. For instance, the condensation of Dimethylsilanediol (from a difunctional silane) can proceed in two ways:
Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
Alcohol-producing condensation: ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH
These reactions, when starting from di- or tri-functional precursors, can repeat to form long linear or branched polysiloxane chains, eventually leading to a three-dimensional cross-linked network. nih.gov
The rates of both hydrolysis and condensation are highly sensitive to several reaction parameters. The interplay of these factors determines the structure and properties of the final product. Generally, conditions that accelerate hydrolysis also promote condensation. gelest.com
pH: The pH of the reaction medium has a profound effect on reaction kinetics. The rate of hydrolysis is minimized at a neutral pH of approximately 7 and is significantly accelerated under both acidic and basic conditions. nih.govafinitica.comunm.edu
Under acidic conditions (pH < 7) , the reaction is initiated by the protonation of the methoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.govunm.edu
Under basic conditions (pH > 7) , the reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.govunm.edu The condensation rate of silanols is also pH-dependent, with a minimum rate typically observed between pH 4 and 7. researchgate.net
Water/Silane Ratio: The concentration of water is a critical parameter, as it is a primary reactant in the hydrolysis step. The kinetics of polymerization are controlled by the water-to-silane ratio. researchgate.net
Catalysts: A variety of catalysts can be employed to control the reaction rates. These include mineral acids, ammonia, and organometallic compounds. nih.gov Organotin compounds, such as Dibutyltin dilaurate (DBTDL), are common and effective silanol condensation catalysts. researchgate.netgoogle.com Onium compounds have also been identified as radiation-activatable catalysts for silane condensation. google.com
The following table summarizes the general influence of these parameters:
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Mechanism/Notes |
| Low pH (Acidic) | Increases | Increases | Catalyzed by H⁺; involves protonation of the alkoxy group. nih.govunm.edu |
| Neutral pH (~7) | Minimum Rate | Slow | Uncatalyzed reaction is very slow. afinitica.com |
| High pH (Basic) | Increases | Increases Significantly | Catalyzed by OH⁻; involves direct nucleophilic attack on silicon. nih.govunm.edu |
| Increased Water | Increases | Increases | Water is a reactant for hydrolysis and a product of condensation. researchgate.net |
| Catalysts | Varies | Increases | Organometallics (e.g., tin compounds) are highly effective. researchgate.netgoogle.com |
Cross-Linking Mechanisms Initiated by this compound
Cross-linking involves the formation of a three-dimensional network by creating chemical bonds between polymer chains. This process enhances material properties such as thermal stability, chemical resistance, and mechanical strength. It is essential to understand that this compound, due to its monofunctionality, cannot act as a cross-linking agent. It can only terminate a growing polymer chain. The mechanisms described below rely on di- or tri-functional silanes.
Polyethylene (B3416737) (PE): The cross-linking of polyethylene to produce PEX (or XLPE) is a well-established industrial process that imparts superior high-temperature performance. thecarycompany.com This process does not use this compound but instead relies on a vinyl-functional, trialkoxysilane such as vinyltrimethoxysilane (B1682223) (VTMS). researchgate.netcolab.wsscielo.br The mechanism involves two main steps:
Grafting: In the presence of a peroxide initiator, the vinylsilane is grafted onto the polyethylene backbone in the melt phase. thecarycompany.com
Moisture Curing: The grafted polyethylene is then exposed to moisture. The alkoxy groups on the silane hydrolyze to form silanols. These silanols subsequently condense with silanols on adjacent polymer chains, forming stable Si-O-Si cross-links. This step is often accelerated by a tin catalyst. scielo.brspecialchem.com
Polydimethylsiloxane (B3030410) (PDMS): In the context of PDMS chemistry, this compound serves as an end-capping agent, not a cross-linker. google.com During the synthesis of PDMS, silanol-terminated polymer chains can be reacted with this compound. The silane's methoxy group reacts with the terminal silanol of the PDMS chain, effectively terminating its growth and providing a stable, non-reactive end group. This is a crucial method for controlling the molecular weight and viscosity of silicone fluids and polymers. sinosil.comjustia.com True cross-linking in PDMS systems is achieved using silanes with three or four hydrolyzable groups (e.g., methyltrimethoxysilane) or through other chemistries like hydrosilylation.
While this compound cannot form a bulk polymer network, it is highly effective for modifying surfaces and creating interfacial bonds. This process involves the reaction of the silane with hydroxyl groups present on the surface of many inorganic materials. mdpi.com
The mechanism proceeds in two steps:
Hydrolysis: The this compound hydrolyzes in the presence of surface moisture or water in a solvent, forming the reactive dimethylmethylsilanol intermediate.
Condensation: The newly formed silanol group condenses with a hydroxyl group (-OH) on the substrate surface (e.g., silica (B1680970), glass, metal oxides), forming a covalent siloxane bond (Substrate-O-Si). mdpi.comchalmers.se
This reaction grafts a dimethylsilyl group onto the surface, fundamentally altering its properties. For example, grafting these nonpolar groups onto a hydrophilic silica surface renders it hydrophobic. mdpi.com This form of surface modification is critical for applications such as creating water-repellent coatings, improving the dispersion of inorganic fillers in polymer composites, and acting as a coupling agent to enhance adhesion between organic and inorganic materials. icrc.ac.irntnu.no
Reactivity in Specific Deposition Processes
The utility of this compound as a precursor in thin film deposition is dictated by its decomposition and surface reaction pathways. These processes are highly dependent on the specific conditions of the deposition technique.
In Chemical Vapor Deposition (CVD), this compound serves as a precursor for the deposition of silicon-based thin films, such as silicon dioxide (SiO2). The process involves the thermal decomposition of the precursor in the gas phase and subsequent reaction on a heated substrate. The reactivity of methoxysilanes in CVD is generally lower than that of chlorosilanes, but they offer the advantage of producing less corrosive byproducts. For instance, the reaction of a methoxy silane with a surface silanol group yields methanol, which is less toxic than the hydrogen chloride (HCl) produced from chlorosilanes website-files.com.
The general reaction for the surface modification with a methoxy silane can be represented as: R₃Si-OCH₃ + HO-Si(surface) → R₃Si-O-Si(surface) + CH₃OH website-files.com
| Precursor Family | Typical Byproduct | Relative Reactivity | Reference |
| Chlorosilanes | HCl | High | website-files.com |
| Methoxysilanes | Methanol | Moderate | website-files.com |
| Ethoxysilanes | Ethanol | Lower than Methoxysilanes | website-files.com |
| Dimethylaminosilanes | Dimethylamine | High | gelest.com |
Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions. While specific studies on this compound as an ALD precursor are limited, insights can be drawn from related alkoxysilane and aminosilane (B1250345) precursors used for depositing materials like SiO₂.
In a typical ALD cycle for SiO₂, a precursor is pulsed into the reactor and chemisorbs onto the substrate surface. This is followed by a purge step to remove unreacted precursor and byproducts. Then, a co-reactant, such as water or ozone, is introduced to react with the adsorbed precursor layer, forming the desired material and regenerating the surface for the next cycle.
For alkoxysilanes, the reaction with surface hydroxyl groups is a key step. The reactivity of the silane is influenced by the nature of the alkoxy group; methoxy groups are generally more reactive than ethoxy groups due to lesser steric hindrance website-files.com. The general order of reactivity for different silane precursors with hydroxylated surfaces is: Si-NR₂ > Si-Cl > Si-NH-Si > Si-O₂CCH₃ > Si-OCH₃ > Si-OCH₂CH₃ gelest.com.
While direct experimental data on this compound in ALD is not prevalent in the reviewed literature, studies on other precursors like tris(dimethylamino)silane (B81438) for SiO₂ ALD highlight the importance of the co-reactant in removing surface species left by the precursor. For instance, SiH* surface species from tris(dimethylamino)silane were found to be difficult to remove with water alone, necessitating the use of hydrogen peroxide at higher temperatures acs.org. This suggests that the choice of co-reactant would be crucial for a successful ALD process using this compound.
| ALD Precursor Type | Example Co-reactant | Key Reaction Feature | Reference |
| Aminosilane | H₂O, H₂O₂, O₃ | Ligand exchange and surface combustion | acs.org |
| Chlorosilane | H₂O | Formation of corrosive HCl byproduct | website-files.com |
| Alkoxysilane | H₂O, O₃ (expected) | Reaction with surface hydroxyls, formation of alcohol byproduct | website-files.comgelest.com |
Theoretical and Computational Studies on this compound Reactivity
Theoretical and computational methods provide valuable insights into the reaction mechanisms and dynamics of this compound at an atomic level. These studies complement experimental findings and help in understanding and predicting the behavior of this compound in various applications.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction pathways and energetics of chemical processes. While specific DFT studies focused solely on this compound are not abundant, research on related alkoxysilanes provides a strong basis for understanding its reactivity.
Theoretical investigations on the H-abstraction reactions of silanes with H and CH₃ radicals have shown significant differences in reactivity compared to their alkane counterparts. These studies highlight that H-abstraction from silicon sites in silanes generally has lower barrier energies than from equivalent carbon sites in alkanes acs.orgnih.gov. The distribution of electrostatic potential on the molecular surface can provide insights into the trends in barrier energies acs.orgnih.gov.
Furthermore, DFT can be used to study the thermal decomposition mechanisms of silanes. For instance, studies on methyltrichlorosilane (B1216827) have explored decomposition pathways, including Si-C bond homolysis and the elimination of CH₃Cl to form SiCl₂ escholarship.org. Similar computational approaches could elucidate the decomposition pathways of this compound, identifying the primary bond-breaking events and the formation of reactive intermediates.
Molecular dynamics (MD) simulations, especially those employing reactive force fields like ReaxFF, are instrumental in studying the dynamic processes of surface modification, such as silanization. These simulations can model the formation of self-assembled monolayers of alkoxysilanes on hydroxylated silica surfaces.
Reactive MD simulations have been used to investigate the deposition of alkylmethoxysilanes from a solution onto a silica substrate. These studies have revealed two primary grafting mechanisms for alkoxysilanes:
Direct condensation: The alkoxysilane reacts directly with the surface-bound silanol groups.
Two-step hydrolysis-condensation: The alkoxysilane first undergoes hydrolysis to form a silanol, which then condenses with the surface silanols researchgate.netescholarship.org.
These simulations have shown that the kinetics of silanization with hydroxysilanes are significantly faster than with methoxysilanes. However, the resulting monolayers from both types of precursors exhibit similar morphological characteristics researchgate.netescholarship.org. The simulations also indicate a preference for silanes to condense with silanols that are further from the substrate surface and in proximity to other surface-bound silanols during the initial stages of grafting researchgate.netescholarship.org.
| Simulation Type | Key Findings | Reference |
| Reactive MD (ReaxFF) | Elucidation of direct condensation vs. hydrolysis-condensation mechanisms. Faster kinetics for hydroxysilanes compared to methoxysilanes. | researchgate.netescholarship.org |
| Classical MD | Investigation of the structure and properties of formed silane monolayers. | researchgate.net |
The reactivity of this compound is significantly influenced by both steric and electronic effects. The methyl and methoxy groups attached to the silicon center play crucial roles in determining the molecule's interaction with other chemical species and surfaces.
Steric Effects: The size of the groups attached to the silicon atom can hinder the approach of reactants. This steric hindrance can affect the rate of reactions such as hydrolysis and condensation. For instance, ethoxy silanes are generally less reactive than methoxy silanes in CVD due to the larger size of the ethoxy group website-files.com. Studies on the Grignard reaction with silanes have shown that the reaction rates are strongly influenced by the steric characteristics of the alkyl groups, with bulkier groups leading to slower reactions researchgate.net.
Electronic Effects: The electronegativity of the substituents on the silicon atom influences its reactivity. The methoxy group, being an electron-withdrawing group, can affect the partial charge on the silicon atom, making it more susceptible to nucleophilic attack. In contrast, the phenyl groups in Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane have an electron-donating effect that weakens the positive charge on the adjacent silicon atom, thereby increasing the stability of the siloxane backbone smolecule.com. The interplay of these electronic effects can significantly alter the reaction pathways and kinetics. A systematic study on the hydrolysis of Cα- and Cγ-functionalized alkoxytriorganylsilanes concluded that the observed reactivities are a summation of various factors, including electronic and steric effects, pH dependence, and hydrogen bonding acs.org.
Advanced Materials Science Applications of Methoxy Dimethyl Silane
Methoxy(dimethyl)silane as a Precursor in Thin Film Deposition
The deposition of thin films with tailored properties is a cornerstone of modern materials science, with applications ranging from microelectronics to protective coatings. This compound's volatility and reactivity make it a suitable candidate as a precursor in chemical vapor deposition (CVD) techniques, particularly for the formation of silicon-based films.
In the semiconductor industry, there is a continuous demand for low-dielectric constant (low-k) materials to insulate the intricate wiring in integrated circuits, thereby reducing signal delay and power consumption. Plasma-enhanced chemical vapor deposition (PECVD) is a widely used technique for depositing such films at relatively low temperatures. wikipedia.orgphotonexport.com Organosilane precursors are central to this process for creating organosilicate glass (OSG) films, also known as carbon-doped oxides. harvard.edu
While specific research focusing exclusively on this compound is limited, studies on related methyl-substituted silanes like methylsilane, dimethylsilane, and trimethylsilane (B1584522) provide insight into its potential. researchgate.net These precursors are used to introduce carbon into the silica (B1680970) network, which lowers the film's density and polarity, resulting in a lower dielectric constant. The general process involves the reaction of the organosilane precursor with an oxidant, such as oxygen or nitrous oxide, in a plasma environment. ceitec.cz The energetic electrons in the plasma help to break down the precursor molecules, leading to the formation of a solid film on the substrate. ceitec.cz The incorporation of methyl groups from precursors like this compound is crucial for achieving the desired low-k properties.
Furthermore, these silicon-based films also serve as passivation layers, protecting the underlying semiconductor device from moisture and other environmental contaminants that could degrade its performance and lifespan. nrel.govresearchgate.net The films deposited via PECVD can provide conformal coverage, which is essential for effectively encapsulating the complex topographies of modern microelectronic devices. mdpi.com
The synthesis of high-performance silica membranes for gas separation is a critical area of research for applications such as hydrogen purification and carbon capture. nih.govnih.gov this compound, and its close analog dimethyldimethoxysilane (DMDMOS), have been investigated as precursors for the fabrication of these membranes via chemical vapor deposition (CVD). nih.govresearchgate.net The presence of methyl groups in the silica network, introduced by these precursors, has been shown to influence the membrane's structure and performance.
Research has demonstrated that the number of methyl groups in the silane (B1218182) precursor affects the gas permeance and selectivity of the resulting silica membrane. nih.govresearchgate.net In a study comparing various methyl- and methoxy-functionalized silanes, membranes derived from precursors with a higher methyl content exhibited different permeation characteristics. nih.govresearchgate.net For instance, the hydrogen (H₂) permeance and the H₂/N₂ selectivity are key performance indicators for these membranes.
| Precursor | H₂ Permeance (mol·m⁻²·s⁻¹·Pa⁻¹) | H₂/N₂ Selectivity |
|---|---|---|
| Tetramethyl Orthosilicate (TMOS) | 1.7 × 10⁻⁷ | 990 |
| Methyltrimethoxysilane (B3422404) (MTMOS) | 2.4 × 10⁻⁷ | 740 |
| Dimethyldimethoxysilane (DMDMOS) | 4.4 × 10⁻⁸ | 410 |
Data sourced from a study on methyl-substituted silanes, with DMDMOS being a close analog to this compound. researchgate.net
The incorporation of methyl groups into the silica structure has also been linked to improved hydrothermal stability, which is a crucial factor for long-term operation in the presence of water vapor. researchgate.net
Organosilicate glass (OSG) films are a class of low-k dielectric materials that are integral to modern microelectronics. nih.gov These films are essentially a silicon dioxide matrix where some of the oxygen atoms are replaced by organic groups, typically methyl groups, which creates a more porous and less polarizable structure. harvard.edu The formation of OSG films often employs PECVD with various organosilane precursors.
While direct studies on this compound for OSG film formation are not widely available, the principles are based on the use of precursors containing both silicon-oxygen and silicon-carbon bonds. google.com The methoxy (B1213986) group of this compound can readily form the siloxane (Si-O-Si) backbone of the glass, while the dimethyl groups are incorporated as network-terminating groups. This termination of the silica network is what introduces porosity and hydrophobicity, leading to a lower dielectric constant. Research on a range of methylsilanes and siloxanes has shown that the degree of methylation and the structure of the precursor molecule significantly impact the final properties of the OSG film, including its dielectric constant, mechanical hardness, and thermal stability. researchgate.netresearchgate.net
Role of this compound in Sol-Gel Derived Hybrid Materials
The sol-gel process is a versatile wet-chemical technique used to synthesize a wide variety of materials, particularly metal oxides and organic-inorganic hybrids. This compound, with its reactive methoxy group, is well-suited as a precursor in sol-gel chemistry. Upon hydrolysis and condensation, it can form a stable siloxane network, while the inert dimethyl groups provide organic character to the final material.
Organic-inorganic hybrid polymers, often referred to as "hybrimers," are materials that combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., hardness, thermal stability). The sol-gel process is a common method for synthesizing these materials. mdpi.com In this process, organofunctional silanes like this compound are co-hydrolyzed and co-condensed with other metal alkoxides.
The methoxy group of this compound participates in the hydrolysis and condensation reactions to form the inorganic siloxane network. shinetsusilicones.com The dimethyl groups, being hydrolytically stable, remain attached to the silicon atoms and become an integral part of the final hybrid structure. shinetsusilicones.com This allows for the precise tuning of the material's properties by varying the ratio of organic to inorganic components. The incorporation of dimethylsilyl moieties can enhance the hydrophobicity and modify the mechanical properties of the resulting hybrimer. researchgate.net
This compound and related compounds are utilized in the formulation of advanced coatings and adhesives due to their ability to act as coupling agents and surface modifiers. chemimpex.comsmolecule.com A silane coupling agent serves as a molecular bridge between an inorganic substrate (like glass or metal) and an organic polymer matrix, leading to significantly improved adhesion and durability. nbinno.comresearchgate.net
When applied to a surface, the methoxy group of this compound can hydrolyze to form a silanol (B1196071) group (Si-OH). This silanol group can then condense with hydroxyl groups on the surface of an inorganic substrate, forming a strong covalent bond. The dimethyl groups, on the other hand, can physically or chemically interact with the organic polymer matrix of a coating or adhesive. nbinno.com This dual functionality is key to their performance as adhesion promoters.
In coatings, the incorporation of this compound can also impart desirable surface properties such as hydrophobicity (water repellency) and improved resistance to weathering and chemicals. mdpi.com The low surface energy of the dimethylsilyl groups contributes to this enhanced performance.
| Interface Type | Adhesion Improvement (%) | Bonding Mechanism |
|---|---|---|
| Polymer-Silica | up to 83.5% | Covalent Si-O-Si Bonding |
| Metal-Polymer | 75-90% | Chemical Bridge Formation |
| Glass-Polymer | 60-80% | Interfacial Chemical Bonding |
| Ceramic-Polymer | 70-85% | Surface Interaction and Bonding |
Data sourced from research on a related methoxy-dimethyl-silyloxysilane compound, illustrating the potential of such structures in enhancing adhesion. smolecule.com
This compound in Polymer Architecture and Modification
In the realm of silicone elastomers and rubbers, cross-linking is a fundamental process that transforms liquid silicone polymers into solid, elastic materials with desirable mechanical properties. This is typically achieved through the use of cross-linking agents that create a three-dimensional network of polymer chains.
While di- and tri-functional alkoxysilanes are commonly used as primary cross-linking agents, a monofunctional silane like this compound plays a different, yet important, role. Due to its single reactive methoxy group, it cannot form the multiple linkages required to create a cross-linked network. Instead, it acts as a chain modifier or a chain terminator.
When introduced into a silicone polymerization system, this compound can react with the silanol end-groups of polydimethylsiloxane (B3030410) (PDMS) chains. This reaction caps (B75204) the reactive end of the polymer chain, thereby controlling the molecular weight of the resulting silicone fluid or elastomer. By regulating the extent of polymerization, the viscosity and other rheological properties of the final product can be precisely controlled.
The table below outlines the expected role of this compound in silicone elastomer formulations compared to traditional cross-linking agents.
| Compound Type | Function in Silicone Elastomers | Impact on Polymer Architecture |
| This compound (Monofunctional) | Chain Modifier / Terminator | Controls molecular weight, modifies end-groups |
| Dimethyldimethoxysilane (Difunctional) | Chain Extender / Cross-linker | Increases polymer chain length, forms linear linkages |
| Methyltrimethoxysilane (Trifunctional) | Primary Cross-linker | Creates a three-dimensional network |
This table provides a comparative overview of the functions of different types of alkoxysilanes in silicone elastomers.
Grafting is a powerful technique to modify the properties of polymers by attaching new chemical species onto the main polymer chain. Silane grafting is a widely used method, particularly for polyolefins like polyethylene (B3416737) and polypropylene, to introduce functionalities that can later be used for cross-linking or to improve adhesion and compatibility.
The conventional process involves the use of a vinyl-functional trialkoxysilane, such as vinyltrimethoxysilane (B1682223). In the presence of a peroxide initiator, the vinyl group reacts with the polymer backbone, grafting the silane molecule onto the chain colab.wsexpresspolymlett.comsemanticscholar.org. Subsequently, the grafted methoxy groups can undergo moisture-induced hydrolysis and condensation to form a cross-linked network, which enhances the thermal and mechanical properties of the polymer researchgate.net.
While this compound does not possess a vinyl group for direct grafting, it can be chemically modified to include a reactive functional group that can participate in grafting reactions. For example, if a vinyl or other reactive group were to be incorporated into its structure, it could then be grafted onto a polymer backbone.
The significance of using a monofunctional methoxy silane in such a scenario would be to introduce dimethylsilyl groups onto the polymer chain without enabling subsequent cross-linking. This could be desirable for applications where only surface modification or compatibility enhancement is needed, without altering the bulk thermoplastic nature of the polymer.
The table below illustrates the potential effects of grafting a modified this compound onto a polymer backbone compared to a traditional trifunctional silane.
| Grafted Silane Type | Potential for Cross-linking | Primary Effect on Polymer Properties |
| Modified this compound | No | Surface modification, compatibility enhancement |
| Vinyltrimethoxysilane | Yes | Cross-linking, improved thermal and mechanical properties |
This table is based on the functional differences between mono- and tri-functional silanes in grafting applications.
The formation of siloxane networks is central to the chemistry of silicones and sol-gel processes. These networks are formed through the hydrolysis and condensation of precursor molecules, typically alkoxysilanes. The structure and properties of the resulting network are highly dependent on the functionality of the precursor molecules and the reaction conditions.
The hydrolysis of this compound yields a reactive silanol (dimethylsilanol), which can then condense with other silanols or with the initial methoxysilane (B1618054) to form a siloxane bond (Si-O-Si) and release methanol (B129727) or water.
Due to its monofunctionality, the self-condensation of this compound can only lead to the formation of a dimer, dimethyldisiloxane. It cannot, by itself, form a cross-linked network. However, when used in conjunction with di- or tri-functional silanes, this compound can play a crucial role in controlling the structure of the resulting siloxane network.
By acting as a chain-terminating species, it can limit the size of the polymer chains and control the degree of cross-linking. This allows for the synthesis of siloxane resins with specific molecular weights and rheological properties. The ratio of monofunctional to multifunctional silanes in the reaction mixture is a key parameter for tailoring the final network structure, ranging from linear polymers to highly branched or cross-linked materials.
The kinetics of hydrolysis and condensation are influenced by factors such as pH, temperature, and the presence of catalysts researchgate.netnih.gov. Under acidic conditions, hydrolysis is generally favored, leading to the formation of stable silanols, while condensation is slower. Conversely, basic conditions tend to accelerate the condensation reactions nih.gov. Careful control of these parameters allows for the precise engineering of siloxane network architectures.
Surface Functionalization and Interface Science with this compound
The ability to modify the surface properties of materials is critical in a wide range of technologies, from coatings and adhesives to biomedical devices and microelectronics. This compound and other alkoxysilanes are widely used as surface modifying agents, particularly for hydroxylated surfaces such as glass, silica, and many metal oxides dakenchem.commo-sci.com.
The mechanism of surface modification involves the reaction of the methoxy group of the silane with the hydroxyl groups on the substrate surface. This reaction, which can be catalyzed by moisture, results in the formation of a strong and durable covalent bond (Si-O-Substrate) and the release of methanol. The dimethylsilyl group is thus anchored to the surface, presenting a new interface with altered properties.
The hydrophobic nature of the two methyl groups attached to the silicon atom leads to a significant change in the wettability of the surface. A hydrophilic, hydroxylated surface can be transformed into a hydrophobic one, as characterized by an increase in the water contact angle. This is particularly useful for creating water-repellent coatings and for reducing the surface energy of a material.
In addition to modifying wettability, the formation of a covalent bond at the interface greatly enhances adhesion between the substrate and a subsequently applied organic polymer or coating mst.edu. The silane acts as a molecular bridge, with one end bonded to the inorganic substrate and the organic part of the molecule (in this case, the methyl groups) providing improved compatibility and interaction with the organic phase.
The table below summarizes the typical effects of treating a hydroxylated surface with this compound.
| Property | Before Treatment | After Treatment with this compound |
| Surface Chemistry | Hydrophilic (-OH groups) | Hydrophobic (-Si(CH₃)₂ groups) |
| Water Contact Angle | Low | High |
| Surface Energy | High | Low |
| Adhesion to Polymers | Poor | Significantly Improved |
This table illustrates the general impact of surface modification with a monofunctional methylsilane.
Strategies for Substrate Bonding and Encapsulation
This compound serves as a critical bifunctional molecule in materials science, primarily utilized as a coupling agent to promote adhesion between dissimilar materials and as a precursor in encapsulation processes. Its effectiveness stems from the reactivity of the methoxy group, which can undergo hydrolysis and condensation reactions, and the stable nature of the dimethylsilyl group, which provides a durable, low-energy interface. These dual characteristics enable the formation of robust chemical links between inorganic substrates and organic polymers, as well as the creation of protective shells around active core materials.
Substrate Bonding Mechanisms and Strategies
The primary strategy for employing this compound as a bonding agent involves its function as a silane coupling agent, forming a molecular bridge at the interface of organic and inorganic materials. nbinno.comshinetsusilicone-global.comgwunitedsilicones.com This process significantly enhances adhesion, durability, and moisture resistance in composites, coatings, and adhesives. chemimpex.comnbinno.com The bonding mechanism can be detailed in a multi-step process:
Hydrolysis: The initial step involves the hydrolysis of the methoxy group (–OCH₃) in the presence of water to form a reactive silanol group (–Si-OH). Methoxy-based silanes are known to hydrolyze rapidly, initiating the bonding process efficiently. shinetsusilicone-global.commdpi.com
Condensation and Bond Formation: The newly formed silanol groups can then condense with hydroxyl groups (–OH) present on the surface of inorganic substrates such as glass, silica, ceramics, and metals. chemimpex.comsmolecule.com This reaction forms highly stable, covalent siloxane bonds (–Si–O–Substrate), anchoring the silane molecule to the inorganic surface. gwunitedsilicones.comsmolecule.com The silanol groups can also self-condense with other silane molecules to form oligomeric siloxane structures on the surface. mdpi.com
For this process to be effective, the surface of the inorganic substrate must be properly prepared to ensure the presence of sufficient hydroxyl groups for the condensation reaction to occur. smolecule.com The silane can be applied directly to the substrate as a pretreatment or incorporated as an additive into the bulk polymer formulation. shinetsusilicone-global.com
Detailed research on analogous silane coupling agents demonstrates significant improvements in adhesion across various material systems. These findings highlight the efficacy of the silanization strategy.
| Substrate-Polymer System | Analogous Silane Coupling Agent | Adhesion Improvement (%) | Primary Bonding Mechanism | Reference |
|---|---|---|---|---|
| Polymer-Silica | Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | Up to 83.5% | Covalent Si-O-Si Bonding | smolecule.com |
| Metal-Polymer | Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 75-90% | Chemical Bridge Formation | smolecule.com |
| Glass-Polymer | Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 60-80% | Covalent & Hydrogen Bonding | smolecule.com |
| Ceramic-Polymer | Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane | 70-85% | Covalent Si-O-Si Bonding | smolecule.com |
Encapsulation Strategies
The same chemical principles of hydrolysis and condensation that enable substrate bonding also allow this compound to be used in encapsulation technologies. Encapsulation involves forming a stable shell around a core material, thereby protecting it, controlling its release, or altering its surface properties. google.comyoutube.com
A primary technique for silica-based encapsulation is the sol-gel process . In this method, a silane precursor undergoes controlled hydrolysis and condensation in an emulsion containing the core material. This process forms a stable, cross-linked silica or polysiloxane network that precipitates as a thin, uniform shell around the core droplets or particles. mdpi.comresearchgate.net this compound can be used in conjunction with other silicon alkoxides, such as tetraethoxysilane (TEOS), to tailor the properties of the resulting shell, including its thickness, porosity, and surface chemistry.
Another relevant method is interfacial polymerization , where a shell is formed at the interface of an oil-in-water emulsion. While often used to create polymer shells like poly(urea-formaldehyde), this technique can be adapted to encapsulate organosilanes for applications such as self-healing materials. google.comnih.gov Upon rupture of the microcapsule, the released silane reacts with ambient moisture to polymerize and seal the damage. google.com
Research into the encapsulation of nanoparticles provides a clear example of how silane chemistry is applied to create core-shell structures, enhancing stability and biocompatibility. nih.gov
| Core Material | Analogous Encapsulating Silane | Encapsulation Technique | Outcome and Properties | Reference |
|---|---|---|---|---|
| Quantum Dots (QDs) | Trimethoxy(2-phenylethyl)silane (TMPS) | Sol-Gel Method | Formation of stable SiO₂@QD@SiO₂ nanoparticles with preserved optical properties and enhanced stability. | mdpi.comnih.gov |
| Gold Nanoparticles (AuNPs) | Trimethoxy(2-phenylethyl)silane (TMPS) | Sol-Gel Method | Creation of silica-encapsulated gold nanoparticles with no significant change in Raman signal intensity. | mdpi.com |
| Organic Silanes (for self-healing) | Organofluorine Silane | In-situ Interfacial Polymerization | Production of poly(urea-formaldehyde) microcapsules containing a reactive silane core for self-healing coatings. | google.com |
Advanced Characterization Techniques and Computational Modeling for Methoxy Dimethyl Silane Research
Spectroscopic Analysis of Methoxy(dimethyl)silane and its Reaction Products
Spectroscopic techniques are fundamental in elucidating the molecular structure and chemical bonding within this compound and its derivatives. By probing the interactions of molecules with electromagnetic radiation, these methods offer a non-destructive means of obtaining detailed chemical information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of specific nuclei. For organosilicon compounds like this compound, 29Si NMR is particularly informative. The chemical shift of the 29Si nucleus is highly sensitive to its molecular surroundings, providing valuable data on the structure and bonding of the silicon atom.
In the study of this compound and related methylmethoxysilanes, 29Si NMR chemical shifts are influenced by the number of methoxy (B1213986) and methyl groups attached to the silicon atom. unige.ch Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict 29Si NMR chemical shifts for a range of silane (B1218182) derivatives, showing good agreement with experimental data. unige.ch These calculations are crucial for assigning peaks in complex spectra and for understanding the electronic effects of different substituents on the silicon nucleus.
The 29Si NMR spectrum of a silicon compound can reveal the presence of different silicon environments, which is particularly useful when analyzing the hydrolysis and condensation products of this compound. For instance, the formation of siloxane (Si-O-Si) bonds results in a characteristic shift in the 29Si NMR spectrum compared to the parent silane.
| Compound | Chemical Formula | Calculated 29Si NMR Chemical Shift (ppm) |
|---|---|---|
| This compound | C₃H₁₀OSi | -5.0 |
| Dimethoxydimethylsilane | C₄H₁₂O₂Si | -21.5 |
| Trimethoxymethylsilane | C₄H₁₂O₃Si | -58.4 |
| Tetramethoxysilane | C₄H₁₂O₄Si | -79.2 |
Note: The calculated chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and are based on theoretical models. Actual experimental values may vary.
Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique used to identify functional groups and analyze the bonding within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique "fingerprint" of the compound.
For this compound, the FTIR spectrum is characterized by absorption bands corresponding to the various vibrational modes of its chemical bonds. Key vibrational bands include those for Si-H, Si-C, C-H, and Si-O-C bonds. The analysis of these bands can confirm the structure of the molecule and can be used to monitor chemical reactions, such as the hydrolysis of the methoxy group and the subsequent formation of silanol (B1196071) (Si-OH) and siloxane (Si-O-Si) bonds.
The disappearance of the Si-O-C stretching band and the appearance of a broad band corresponding to Si-OH stretching are indicative of hydrolysis. Subsequent condensation reactions can be followed by monitoring the growth of the characteristic broad and strong Si-O-Si stretching band.
| Bond | Functional Group | Typical Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Si-H | Silane | ~2150 | Stretching |
| C-H | Methyl/Methoxy | 2850-3000 | Stretching |
| Si-CH₃ | Dimethylsilyl | ~1260 | Symmetric Bending |
| Si-O-C | Alkoxysilane | 1080-1100 | Asymmetric Stretching |
| Si-OH | Silanol | ~3200-3700 (broad) | Stretching |
| Si-O-Si | Siloxane | 1000-1100 (broad) | Asymmetric Stretching |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for analyzing the surface of thin films and coatings derived from this compound.
When this compound is used to form a coating on a substrate, XPS can be used to determine the chemical composition of the film and to identify the chemical states of silicon, oxygen, and carbon. High-resolution XPS spectra of the Si 2p, O 1s, and C 1s core levels provide detailed information about the chemical bonding at the surface.
For example, the Si 2p spectrum can be deconvoluted to distinguish between silicon in the form of the silane precursor, silanol groups, and siloxane networks. The binding energy of the Si 2p peak shifts to higher values as the silicon atom becomes more oxidized, allowing for the quantification of the different silicon species present. Similarly, the O 1s spectrum can differentiate between oxygen in Si-O-C, Si-OH, and Si-O-Si environments.
| Core Level | Chemical State | Approximate Binding Energy (eV) |
|---|---|---|
| Si 2p | Si-C | ~100.5 |
| Si-O-C | ~101.5 | |
| Si-O-Si | ~102.0 - 103.5 | |
| O 1s | Si-O-Si | ~532.5 |
| Si-OH | ~533.0 | |
| C-O | ~533.5 | |
| C 1s | C-Si | ~284.0 |
| C-C/C-H | ~285.0 | |
| C-O | ~286.5 |
Morphological and Structural Characterization of Materials Derived from this compound
Understanding the physical structure and surface features of materials derived from this compound is crucial for their application. Microscopic and diffraction techniques provide this essential information at the micro and nano-scale.
Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography and morphology of materials at high magnifications. In the context of this compound research, SEM is used to visualize the structure of films, coatings, and particles formed from the precursor.
SEM analysis can reveal details about the uniformity, thickness, and porosity of films deposited on various substrates. It can also be used to characterize the size, shape, and aggregation of particles synthesized through sol-gel processes involving this compound. For instance, in the formation of SiGe thin films from mixed-substituted silane precursors, SEM is used to observe the surface of the deposited layers, which are often very smooth with no significant features.
X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of a material. It provides information on the arrangement of atoms within a crystalline solid, including lattice parameters and phase identification.
For materials derived from this compound, such as thin films and coatings, XRD is used to assess their crystallinity. In many cases, films produced through the hydrolysis and condensation of alkoxysilanes are amorphous, meaning they lack long-range atomic order. An XRD pattern of an amorphous material will show a broad hump rather than sharp diffraction peaks characteristic of a crystalline material. For example, SiGe films deposited via chemical vapor deposition from silane precursors can be characterized by XRD to determine their crystalline structure.
Ellipsometry for Thin Film Properties
Ellipsometry is a non-destructive and highly sensitive optical technique used to determine the properties of thin films, such as thickness and refractive index. scirp.org It measures the change in polarization of light upon reflection from a sample surface. parksystems.com For research involving this compound, which is often used as a precursor for silicone polymers or as a surface treatment agent, ellipsometry is invaluable for characterizing the resulting thin films.
Spectroscopic imaging ellipsometry, in particular, is a powerful tool for analyzing both homogeneous and microstructured silane coatings. parksystems.com It can resolve thickness differences between mono- and bilayers and detect variations or defects in the film. parksystems.com The technique has been used to monitor the evolution of film thickness during the self-assembly of various trialkoxysilanes on substrates, providing insights into the growth kinetics. mpg.de
In a typical application, a three-layer model (e.g., air/silane film/substrate) is used to calculate the film's thickness from the measured ellipsometric data (Psi and Delta angles). scirp.orgmpg.de Researchers have successfully used this method to study hydrogenated amorphous silicon (a-Si:H) films grown from silane discharges, demonstrating the ability to measure surface roughness and material density. ub.edu The data obtained can reveal how deposition conditions affect the final properties of the film, such as porosity and uniformity. ub.edu This capability is crucial for quality control and process optimization in applications ranging from semiconductor manufacturing to surface modification. parksystems.comwikipedia.org
Table 1: Application of Ellipsometry in Silane Thin Film Analysis
| Parameter Measured | Significance in this compound Research | Typical Findings |
| Film Thickness | Determines the amount of material deposited and ensures uniformity. | Thickness can be controlled from monolayers to multilayers (e.g., 1.5 nm to 5.3 nm) by varying deposition conditions. parksystems.com |
| Refractive Index | Relates to the film's density and chemical composition. | Can be modulated (e.g., 1.42 to 1.95 at 633 nm for SiOx) by controlling deposition rate and vacuum pressure. scirp.org |
| Surface Roughness | Affects the film's optical and mechanical properties. | Lower surface roughness can be achieved with specific plasma modulation techniques during deposition. ub.edu |
| Growth Kinetics | Provides insight into the mechanism of film formation (e.g., hydrolysis and condensation). | The growth of some silane films shows Langmuir-like kinetics, with a transition from lying-down to standing-up molecular orientations. mpg.de |
Advanced Computational Modeling for this compound Systems
Computational modeling has become an indispensable tool in materials science, offering atomic-level insights that complement experimental findings. For this compound, computational methods are used to predict its behavior in various chemical environments and processes.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied in organosilicon chemistry to predict geometries, thermochemistry, and reactivity. nih.gov For this compound, DFT calculations can elucidate its reaction mechanisms, such as its interaction with surfaces or its role in gas-phase reactions.
DFT studies have been used to determine the active centers in reactions involving silanes. For instance, calculations have shown that the silicon (Si) atom acts as the active center for gas-phase reactions with water. nih.gov This is crucial for understanding the hydrolysis of methoxysilanes, the initial step in many of their applications. DFT can also be used to calculate bond dissociation energies, providing a measure of chemical reactivity. aip.org Furthermore, DFT is employed to model the adsorption and dissociation of silanes on substrates, which is fundamental to chemical vapor deposition processes. quantumatk.com By calculating the energetics of these processes, researchers can predict the most favorable reaction pathways. aip.org
Recent studies have combined DFT with molecular dynamics to investigate the weakening of silane coupling agents on silica (B1680970) surfaces under different pH conditions. acs.org These calculations revealed that deprotonation of the silica surface under alkaline conditions significantly lowers the energy barrier for breaking the crucial Si-O bond that connects the silane to the substrate. acs.org
Molecular Dynamics (MD) for Polycondensation and Grafting Simulations
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to observe processes that are difficult to study experimentally, such as the initial stages of polymer formation or surface modification. mdpi.com
In the context of this compound, MD simulations are particularly useful for studying two key processes:
Polycondensation: This is the process where monomer molecules, such as hydrolyzed this compound, react to form polymer chains or three-dimensional networks, creating silicones. nih.gov Reactive force fields (like ReaxFF) enable MD simulations to model the chemical reactions of hydrolysis and condensation. researchgate.net These simulations can track the formation of siloxane bonds (-Si-O-Si-), the growth of silica clusters, and the influence of factors like temperature and solvent on the reaction kinetics. researchgate.netacs.orgmdpi.com
Grafting: This refers to the chemical attachment of silane molecules onto a surface, such as silica or metal oxides. MD simulations can model the entire grafting process, including the initial hydrolysis of the methoxy groups, the diffusion of the silane to the surface, and the final condensation reaction with surface hydroxyl groups. acs.org These simulations provide detailed information on the structure of the resulting self-assembled monolayer (SAM), the density of grafted molecules, and the kinetics of the surface reaction. acs.orgmdpi.com Studies have shown that the kinetics of silica silanization are much faster for hydroxysilanes compared to methoxysilanes. acs.org
MD simulations have also been employed to investigate how grafting different silane coupling agents onto nano-SiO2 particles affects the properties of composites, demonstrating that grafting can enhance interfacial bonding and improve thermomechanical properties. mdpi.com
Quantum Chemistry Methods for Reaction Kinetics and Mechanisms
Quantum chemistry methods, which include DFT and other ab initio techniques, are fundamental for studying the detailed mechanisms and kinetics of chemical reactions involving this compound. nih.govacs.org These methods allow for the calculation of transition states and activation energies, which are critical parameters for understanding reaction rates. nih.govacs.org
For example, quantum chemistry has been used to study the reaction between (3-aminopropyl)dimethylmethoxysilane (B1222537) and a silsesquioxane silanol. nih.govacs.org The study revealed that the reaction is second-order with respect to the aminosilane (B1250345), with a second molecule acting as a catalyst. nih.govacs.org The calculations also showed that dynamic effects are crucial for accurately estimating the activation energy, as the proton transfer step is extremely fast. nih.govacs.org
These computational approaches are also vital for understanding the complex chemistry of silane oxidation, a key process in the chemical vapor deposition of silicon dioxide. ucr.edu By modeling the clustering pathways and reaction kinetics, researchers can develop detailed chemical kinetic models that predict particle formation. ucr.edu Such models are essential for controlling film deposition and minimizing defects in microelectronics fabrication. ucr.edu The combination of experimental kinetics and computational results provides a powerful approach to unraveling complex reaction networks. nih.govacs.org
Q & A
Q. What are the established synthesis routes for methoxy(dimethyl)silane, and how do reaction conditions influence purity and yield?
this compound is synthesized via alcoholysis of chlorosilanes or controlled hydrolysis of alkoxysilanes. Optimal conditions (e.g., solvent polarity, temperature, and catalyst choice) are critical to minimize side reactions like oligomerization. For example, hydrolysis under anhydrous conditions with acid catalysts enhances monomeric yield, while excess water promotes polysiloxane formation . Characterization via NMR and GC-MS is recommended to confirm purity .
Q. How can researchers characterize the surface properties of this compound-derived coatings?
Dynamic water contact angle measurements (e.g., using sessile drop or Wilhelmy plate methods) quantify hydrophobicity and film uniformity. Complementary techniques like X-ray photoelectron spectroscopy (XPS) identify surface elemental composition (e.g., Si, O, C) and bonding states (e.g., Si-O vs. Si-CH₃), as demonstrated in studies on fluorinated silane films .
Q. What role does this compound play in atomic layer deposition (ALD) processes for microelectronics?
this compound acts as a precursor for depositing SiO₂ or SiCxHy thin films in ALD. Its low thermal decomposition temperature (∼300°C) enables precise layer-by-layer growth on substrates like Mo:Al₂O₃ or W:Al₂O₃, critical for gate dielectrics or diffusion barriers in semiconductor devices . Process optimization requires balancing precursor reactivity and purge times to avoid particle contamination.
Advanced Research Questions
Q. How do interfacial methoxy groups in silane adhesion promoters influence bonding dynamics in polymer composites?
Molecular dynamics (MD) simulations and sum-frequency generation (SFG) spectroscopy reveal that methoxy groups in uncured systems initially orient toward the silicone phase (e.g., PDMS). During thermal curing, reorientation toward the substrate (e.g., PET) facilitates covalent Si-O bonding with hydroxyl groups, enhancing adhesion strength. Discrepancies between simulated tilt angles and experimental FTIR-ATR data highlight the need for multi-scale modeling .
Q. What methodological approaches resolve contradictions in cross-linking efficiency studies of this compound-modified composites?
Conflicting data on cross-linking (e.g., in epoxy-silane/TiO₂ hybrids) often arise from incomplete hydrolysis or competing side reactions. Researchers should combine kinetic analysis (e.g., in situ FTIR monitoring of Si-O-C hydrolysis) with mechanical testing (e.g., nanoindentation) to correlate reaction progress with material performance .
Q. How do alkyl chain length and silane structure affect self-assembled monolayer (SAM) organization on silica surfaces?
Longer alkyl chains (e.g., C11 in tert-butyl-undecanoate silanes) reduce gauche defects and increase hexagonal packing density, as quantified by nematic order parameters in MD simulations. Experimental validation via XPS and AFM confirms higher surface coverage and thermal stability for longer-chain derivatives .
Q. What strategies mitigate data variability in quantum yield (QY) measurements of silane-functionalized carbon dots (CDs)?
QY discrepancies in CDs modified with this compound arise from surface heterogeneity (e.g., uneven distribution of Si-O bonds). Standardizing silane coupling agent concentrations and using time-resolved photoluminescence (TRPL) to distinguish radiative vs. non-radiative pathways improve reproducibility .
Methodological Considerations
Q. How should researchers design experiments to study synergistic effects in this compound-based nanocomposites?
For photocatalytic systems (e.g., GPTMS/TiO₂), employ a factorial design to isolate variables like silane loading, curing time, and UV exposure. Use XPS depth profiling and TEM to map interfacial Si-O-Ti bonding and assess charge-transfer efficiency .
Q. What analytical techniques validate the hydrolytic stability of this compound in aqueous environments?
Accelerated aging tests (e.g., 85°C/85% RH) coupled with FTIR tracking of Si-O-Si vs. Si-OH peaks quantify degradation. Electrochemical impedance spectroscopy (EIS) further evaluates barrier properties in coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
